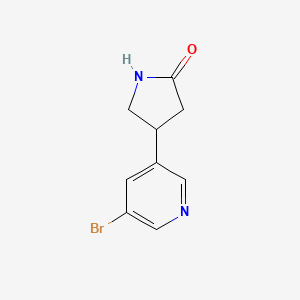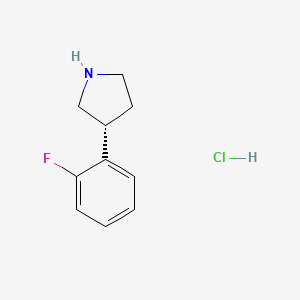
4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione is a synthetic organic compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors, such as 2,4,5-triaminopyrimidine with a suitable diketone.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride.
Cycloheptyl group addition: This step may involve the alkylation of the pteridine core with a cycloheptyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products
Oxidation: Formation of pteridine-6,7-dione derivatives.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of amino or thiol-substituted pteridine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
作用機序
The mechanism of action of 4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione would depend on its specific application. For example:
Biological activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical reactivity: The compound’s reactivity can be attributed to the presence of reactive functional groups, such as the chloro and carbonyl groups.
類似化合物との比較
4-Chloro-8-cycloheptylpteridine-6,7(5H,8H)-dione can be compared with other pteridine derivatives, such as:
4-Chloropteridine: Lacks the cycloheptyl group, resulting in different chemical and biological properties.
8-Cycloheptylpteridine:
The uniqueness of this compound lies in the combination of the chloro and cycloheptyl groups, which may confer distinct chemical reactivity and biological activity compared to other pteridine derivatives.
特性
分子式 |
C13H15ClN4O2 |
|---|---|
分子量 |
294.74 g/mol |
IUPAC名 |
4-chloro-8-cycloheptyl-5H-pteridine-6,7-dione |
InChI |
InChI=1S/C13H15ClN4O2/c14-10-9-11(16-7-15-10)18(13(20)12(19)17-9)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H,17,19) |
InChIキー |
FRRMGZCIOWHUNN-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)N2C3=C(C(=NC=N3)Cl)NC(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


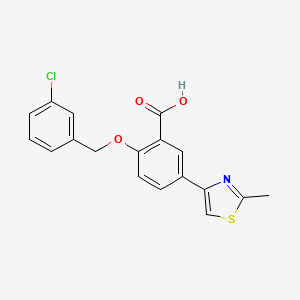
![tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B15057251.png)

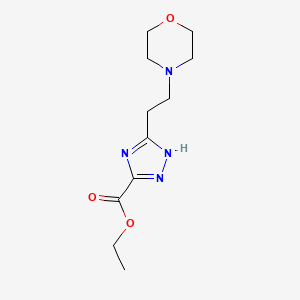
![6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B15057273.png)


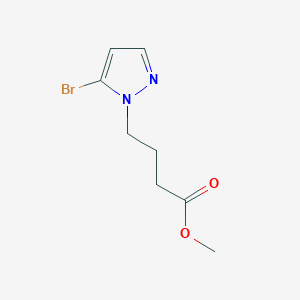
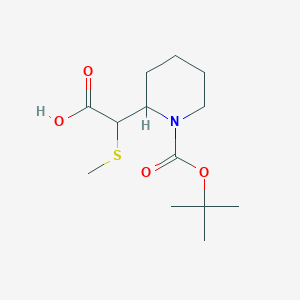
![6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15057303.png)
